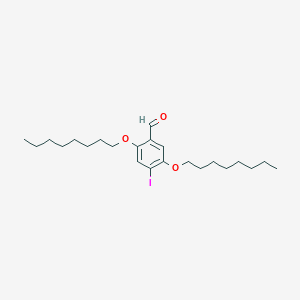
4-Iodo-2,5-dioctyloxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2,5-dioctyloxybenzaldehyde is an organic compound with the molecular formula C23H37IO3. It is characterized by the presence of an iodine atom and two octyloxy groups attached to a benzaldehyde core. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,5-dioctyloxybenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of octyloxy groups. One common method includes:
Iodination: The starting material, 2,5-dioctyloxybenzaldehyde, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,5-dioctyloxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of 4-substituted-2,5-dioctyloxybenzaldehyde derivatives.
Oxidation: Formation of 4-iodo-2,5-dioctyloxybenzoic acid.
Reduction: Formation of 4-iodo-2,5-dioctyloxybenzyl alcohol.
Scientific Research Applications
4-Iodo-2,5-dioctyloxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2,5-dioctyloxybenzaldehyde involves its interaction with specific molecular targets. The iodine atom and aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The octyloxy groups provide hydrophobic interactions that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of octyloxy groups.
4-Bromo-2,5-dioctyloxybenzaldehyde: Bromine atom instead of iodine.
4-Iodo-2,5-dioctyloxybenzoic acid: Carboxylic acid group instead of aldehyde.
Uniqueness
4-Iodo-2,5-dioctyloxybenzaldehyde is unique due to the presence of long octyloxy chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of amphiphilic molecules or in the study of membrane-associated processes.
Properties
CAS No. |
186358-39-4 |
|---|---|
Molecular Formula |
C23H37IO3 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-iodo-2,5-dioctoxybenzaldehyde |
InChI |
InChI=1S/C23H37IO3/c1-3-5-7-9-11-13-15-26-22-18-21(24)23(17-20(22)19-25)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChI Key |
XBLXIWSNVRTGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-but-2-en-1-ylsulfanyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12038605.png)
![N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide](/img/structure/B12038611.png)

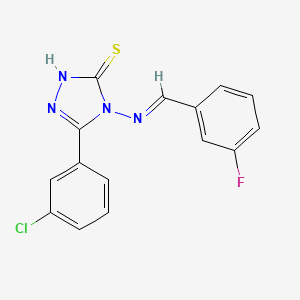
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B12038619.png)
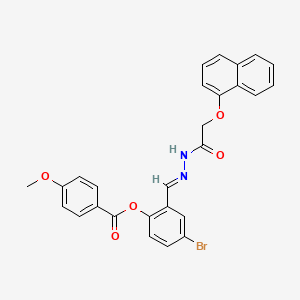
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12038633.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12038636.png)

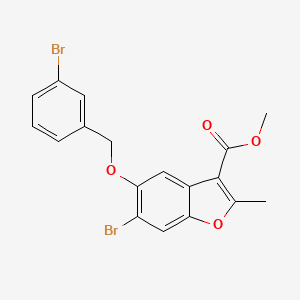

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038654.png)
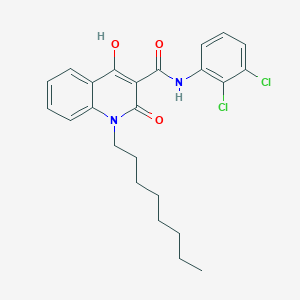
![2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12038689.png)
